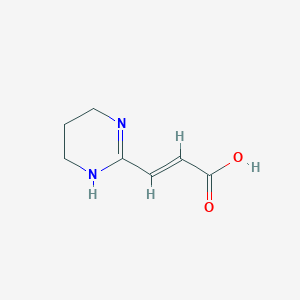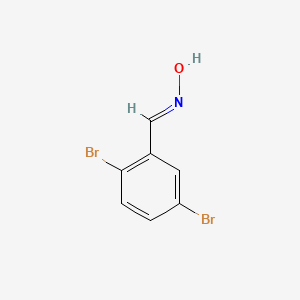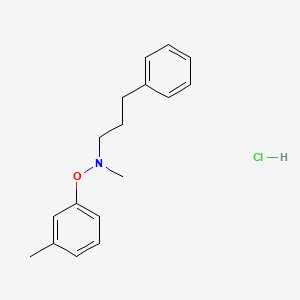
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate, also known as β-glucogallin, is a natural gallotannin compound found in various plants. This molecule has gained attention in the field of scientific research due to its numerous potential applications in various fields, including medicine, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of β-glucogallin is complex and not fully understood. However, it is believed that β-glucogallin exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects
β-glucogallin has been shown to possess numerous biochemical and physiological effects. In vitro studies have demonstrated that β-glucogallin possesses potent antioxidant and anti-inflammatory properties. In vivo studies have shown that β-glucogallin can reduce oxidative stress, inflammation, and tumor growth in animal models. Furthermore, β-glucogallin has been shown to possess anti-diabetic properties by regulating blood glucose levels and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using β-glucogallin in lab experiments is its natural origin, which makes it safe for use in humans and animals. Furthermore, β-glucogallin is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using β-glucogallin in lab experiments is its instability, which can affect its efficacy and reproducibility.
Direcciones Futuras
There are numerous future directions for research on β-glucogallin. One area of research is the development of novel synthesis methods to improve the yield and stability of β-glucogallin. Another area of research is the investigation of the mechanism of action of β-glucogallin and its potential applications in various fields, including medicine, food, and cosmetics. Furthermore, the development of β-glucogallin-based drugs and products for commercial use is an area of research that holds great potential.
Métodos De Síntesis
β-glucogallin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of gallic acid with glucose in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Enzymatic synthesis involves the use of enzymes such as β-glucosidase and gallic acid esterase to catalyze the reaction between gallic acid and glucose. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium sp. to produce β-glucogallin through fermentation.
Aplicaciones Científicas De Investigación
β-glucogallin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, β-glucogallin has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, β-glucogallin has been used as a natural preservative due to its antimicrobial properties. In cosmetics, β-glucogallin has been used as an anti-aging agent due to its ability to inhibit the activity of collagenase, an enzyme that breaks down collagen in the skin.
Propiedades
Número CAS |
376646-06-9 |
|---|---|
Nombre del producto |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate |
Fórmula molecular |
C₃₀H₅₆O₁₂ |
Peso molecular |
608.76 |
Sinónimos |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)


